2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol dihydrochloride
Description
Properties
IUPAC Name |
2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3.2ClH/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27;;/h1-11,19,26-27H,12-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHNPFOVCOTXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperazine Functionalization
The core piperazine intermediate, 2-(piperazin-1-yl)phenol, is synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting 1-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 4-(chlorophenyl)-4-hydroxypiperidine in acetonitrile under reflux with potassium carbonate (5 equiv) and potassium iodide (1 equiv). This yields 2-(piperazin-1-yl)phenol at 84% efficiency, with subsequent oxalate salt formation using oxalic acid in ethanol. The bromobutoxy side chain facilitates displacement by the piperazine nitrogen, while KI enhances reaction kinetics via halogen exchange.
Epoxide Ring-Opening for Propyl Linkage Installation
The naphthalen-1-yloxypropyl group is introduced through epoxide ring-opening. 1-(Naphthalen-1-yloxy)epoxypropane reacts with 2-(piperazin-1-yl)phenol in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic attack by the piperazine nitrogen on the less sterically hindered carbon of the epoxide, forming the 2-hydroxy-3-(naphthalen-1-yloxy)propyl substituent. This step typically achieves 70–75% yield, with byproducts arising from competing attacks on the more substituted epoxide carbon.
Catalytic Hydrogenation and Stereochemical Control
Platinum-Catalyzed Asymmetric Reductions
In analogous syntheses, platinum(IV) oxide or 5% Pt/C catalysts enable stereoselective hydrogenation of prochiral intermediates. For example, (R)-2-methylpyrrolidine—a structural analog—is synthesized via hydrogenation of 2-methylpyrroline in ethanol/methanol (2:1 v/v) at ambient temperature, achieving >50% enantiomeric excess (ee). While the target compound lacks chiral centers, this methodology informs the use of Pt catalysts for reducing unsaturated precursors in related pathways.
Solvent and Temperature Optimization
Reaction yields improve significantly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, coupling 2-bromo-6-vinylnaphthalene with (R)-2-methylpyrrolidine in THF at −20°C yields 92% of the desired adduct, whereas non-polar solvents like toluene reduce yields to <50%. Controlled addition of n-butyllithium (0.5 equiv) ensures minimal side reactions from over-lithiation.
Salt Formation and Purification
Dihydrochloride Salt Crystallization
The free base of 2-(4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is treated with hydrochloric acid (2 equiv) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) at 4°C enhances purity to >98%, as confirmed by HPLC. The dihydrochloride form exhibits superior aqueous solubility (23 mg/mL at 25°C) compared to the free base (<5 mg/mL).
Chromatographic Purification of Intermediates
Silica gel chromatography with ethyl acetate/methanol (9:1 v/v) eluent resolves intermediates like 1-[4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol, isolating them at 91% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient further refines the final product.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its structure and properties.
Substitution: : The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of esters, amides, or other substituted phenols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is in medicinal chemistry. This compound is being investigated for its potential as a pharmacological agent targeting various neurological disorders. Its structural properties allow it to interact effectively with biological macromolecules, making it a candidate for drug development.
Case Studies
- Neuropharmacology Studies : Research has indicated that compounds similar to this one exhibit neuroprotective effects in models of neurodegenerative diseases. The interactions between the hydroxy and naphthalenyloxy groups facilitate binding to neurotransmitter receptors, potentially modulating their activity .
Material Science
The unique structural attributes of this compound also position it as a candidate for advanced material applications. Its hydrophobic characteristics and potential for π-π stacking interactions make it suitable for developing polymers and nanomaterials.
Case Studies
- Polymer Development : Investigations into polymer composites incorporating this compound have shown enhanced mechanical properties and thermal stability, indicating its utility in creating robust materials for industrial applications .
Biological Studies
In biological research, this compound has been utilized to explore its interactions with proteins and nucleic acids. Understanding these interactions can lead to insights into cellular mechanisms and disease pathways.
Case Studies
Mechanism of Action
The mechanism by which 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol dihydrochloride exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, influencing signaling pathways and cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs based on substituents, molecular features, and analytical
Key Observations :
- Positional Isomerism : Compound 13 (naphthalen-2-yl) shows a slight retention time difference (4.84 min vs. 4.69 min for Compound 10), suggesting altered polarity due to naphthalene ring orientation .
- Salt Forms: Dihydrochloride salts (target compound, ranolazine, fluphenazine) improve aqueous solubility compared to free bases, critical for bioavailability .
Pharmacological and Receptor Affinity Profiles
Serotonin Receptor Interactions
Piperazine derivatives often target serotonin (5-HT) receptors. For example:
Dopamine Receptor Interactions
- Fluphenazine (): Acts as a D1/D2 dopamine receptor antagonist (Ki < 10 nM) due to its phenothiazine core and trifluoromethyl group .
- Target Compound: Lacks the phenothiazine system, suggesting weaker dopamine receptor activity. However, the naphthalenyl-phenol motif may confer unique off-target effects.
Metabolic and Ion Channel Effects
- Ranolazine (): Inhibits late cardiac sodium currents (INa) and shifts metabolism toward glucose oxidation, useful in ischemia .
- Target Compound: Structural similarity (hydroxypropyl-piperazine) suggests possible ion channel modulation, but the naphthalenyl-phenol group may redirect activity toward other targets.
Biological Activity
2-Ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid tert-butyl ester is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core, characterized by its bicyclic structure. The presence of the ethoxy group and tert-butyl ester enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
Inhibition of Kinase Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant inhibition of various kinases, including LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. For instance, a related compound demonstrated potent in vitro inhibition of LRRK2 kinase activity with good selectivity across the kinome, suggesting a therapeutic potential for neurodegenerative diseases .
Anti-Cancer Properties
Compounds with similar structures have been reported to inhibit heat shock protein 90 (HSP-90), a chaperone protein involved in the progression of cancer. Inhibition of HSP-90 can lead to the degradation of oncogenic proteins, thereby reducing tumor growth . This mechanism highlights the potential of 2-ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine derivatives as anti-cancer agents.
Research Findings and Case Studies
The biological activities of 2-ethoxy-5,7-dihydro-pyrrolo[3,4-d]pyrimidine derivatives can be attributed to their ability to interact with specific protein targets:
- Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing phosphorylation events critical for cell signaling.
- HSP-90 Inhibition : By inhibiting HSP-90, these compounds disrupt the stabilization of client proteins necessary for tumor cell survival.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol dihydrochloride?
- Answer : Synthesis typically involves nucleophilic substitution reactions between naphthalen-1-ol derivatives and piperazine intermediates. Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh). Characterization via H NMR (e.g., δ 7.74 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 488.6 [M+H]) is critical for confirming structural integrity . For dihydrochloride salt formation, hydrochloric acid is added in stoichiometric amounts under controlled pH (~4–5) .
Q. How can researchers validate the chemical stability of this compound under varying storage conditions?
- Answer : Stability studies should include:
- Temperature : Accelerated degradation tests at 40°C, 60°C, and 80°C over 1–3 months.
- pH : Solubility and stability profiling in buffers (pH 1–10) using HPLC to monitor decomposition products.
- Light sensitivity : Exposure to UV (254 nm) and visible light for 48–72 hours.
Note: Current safety data lacks specifics on decomposition products, necessitating empirical testing .
Q. What analytical techniques are most effective for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can receptor interaction studies be designed to elucidate the compound’s pharmacological activity?
- Answer :
- Target selection : Prioritize receptors common to piperazine derivatives (e.g., α-adrenergic, dopamine D2) .
- Assays : Competitive binding assays using radiolabeled ligands (e.g., H-prazosin for α-adrenergic receptors). Include positive/negative controls and dose-response curves (IC determination).
- Data interpretation : Compare results to structural analogs like naftopidil dihydrochloride, which shows α-adrenergic antagonism .
Q. What experimental frameworks are recommended for assessing environmental fate and degradation pathways?
- Answer : Adapt methodologies from environmental toxicology studies:
- Abiotic degradation : Hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-C light, 254 nm) .
- Biotic degradation : Microbial consortium exposure (e.g., soil or wastewater samples) with LC-MS/MS monitoring.
- Ecotoxicology : Acute toxicity testing on Daphnia magna or algae (OECD Test Guidelines 202/201) .
Q. How should researchers address contradictions in safety data (e.g., missing toxicological parameters)?
- Answer :
- Gap analysis : Cross-reference existing data (e.g., acute toxicity in vs. 7) and prioritize missing endpoints (e.g., mutagenicity via Ames test).
- In silico modeling : Use QSAR tools (e.g., ECOSAR) to predict ecotoxicity .
- Empirical testing : Conduct OECD 423 acute oral toxicity studies in rodents (dose range: 50–300 mg/kg) .
Methodological Considerations for Data Gaps
Q. What strategies are effective for resolving missing physicochemical data (e.g., log P, water solubility)?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
